molecular formula C8H6Cl2F2O3S B13074809 [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

Cat. No.: B13074809
M. Wt: 291.10 g/mol
InChI Key: DUPLFBNAUPMLDO-UHFFFAOYSA-N
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Description

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2F2O3S and a molecular weight of 291.10 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the methanesulfonyl chloride group with the 5-chloro-2-(difluoromethoxy)phenyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6Cl2F2O3S

Molecular Weight

291.10 g/mol

IUPAC Name

[5-chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H6Cl2F2O3S/c9-6-1-2-7(15-8(11)12)5(3-6)4-16(10,13)14/h1-3,8H,4H2

InChI Key

DUPLFBNAUPMLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)OC(F)F

Origin of Product

United States

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